Structural Differentiation from the Clinical RAGE Inhibitor Azeliragon (TTP488)
The target compound is the 5-phenyl analog of Azeliragon (TTP488, 5-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)isoxazole-3-carboxamide). Azeliragon has a reported RAGE binding IC50 in the sub-micromolar range and reached Phase III clinical evaluation [1]. The replacement of a methyl with a phenyl group at the isoxazole 5-position represents a major increase in molar refractivity and lipophilicity, parameters known to critically modulate RAGE-ligand binding affinity in this series. While direct comparative IC50 data for CAS 1396884-06-2 is not publicly available, the patent literature explicitly claims 5-phenyl-isoxazole-3-carboxamide derivatives as active TRPV1 modulators [2], confirming that the 5-phenyl substitution retains biological activity within the chemotype.
| Evidence Dimension | Isoxazole 5-position substituent |
|---|---|
| Target Compound Data | 5-phenyl group (C6H5) |
| Comparator Or Baseline | Azeliragon (TTP488): 5-methyl group (CH3) |
| Quantified Difference | Substructural replacement: phenyl vs. methyl; calculated logP difference approximately +1.5 to +2.0 units (estimated from fragment-based contributions) |
| Conditions | Structural comparison based on patent disclosures and chemical structure analysis |
Why This Matters
For RAGE-targeted probe development or impurity profiling of Azeliragon drug substance, the 5-phenyl analog serves as a critical reference standard, and its distinct physicochemical profile mandates its use over the 5-methyl variant in HPLC method validation and forced degradation studies.
- [1] Biotool.com. (n.d.). Azeliragon (TTP488) - orally bioavailable RAGE inhibitor. View Source
- [2] Ratcliffe, P., et al. (2011). US20110065764A1 - 5-phenyl-isoxazole-3-carboxamide derivatives as TRPV1 modulators. View Source
